molecular formula C14H21NO2 B184167 N-(2,6-diethylphenyl)-2-ethoxyacetamide CAS No. 62593-49-1

N-(2,6-diethylphenyl)-2-ethoxyacetamide

Cat. No. B184167
CAS RN: 62593-49-1
M. Wt: 235.32 g/mol
InChI Key: OSWLOGSHTXTPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-ethoxyacetamide, also known as DEPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DEPEA belongs to the class of acetamide derivatives and is known for its ability to modulate various biological processes.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-ethoxyacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors in the body. N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. This interaction leads to the modulation of neurotransmitter release, resulting in the observed physiological effects.

Biochemical And Physiological Effects

N-(2,6-diethylphenyl)-2-ethoxyacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit analgesic effects, which may be due to its interaction with the GABA-A receptor. N-(2,6-diethylphenyl)-2-ethoxyacetamide has also been shown to exhibit anticonvulsant properties, which may be attributed to its ability to modulate neuronal activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its ability to modulate various biological processes, making it a useful tool for studying the mechanisms underlying various physiological and pathological conditions. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its limited solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,6-diethylphenyl)-2-ethoxyacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its interaction with specific receptors in the body. Another area of interest is the development of new synthetic methods for the production of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its derivatives, which may lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-2-ethoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders. While there are limitations to working with N-(2,6-diethylphenyl)-2-ethoxyacetamide in the laboratory, its potential applications make it a promising compound for future research.

Synthesis Methods

The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a multi-step process that involves the reaction of 2,6-diethylphenol with ethyl chloroacetate in the presence of a base catalyst to form 2,6-diethylphenyl-2-chloroacetate. This intermediate is then treated with sodium ethoxide to obtain N-(2,6-diethylphenyl)-2-ethoxyacetamide in high yield.

properties

CAS RN

62593-49-1

Product Name

N-(2,6-diethylphenyl)-2-ethoxyacetamide

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16)

InChI Key

OSWLOGSHTXTPPC-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COCC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COCC

Origin of Product

United States

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